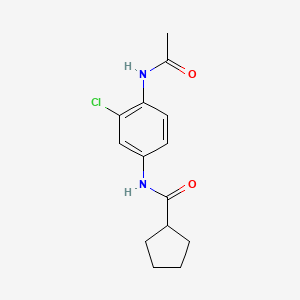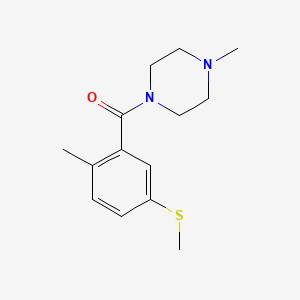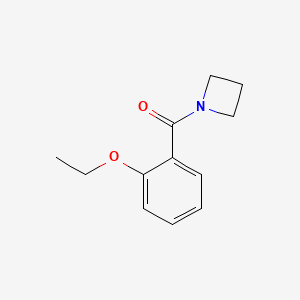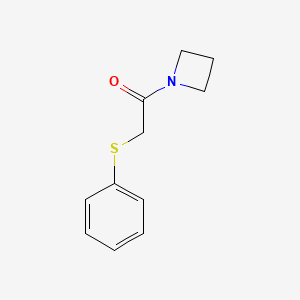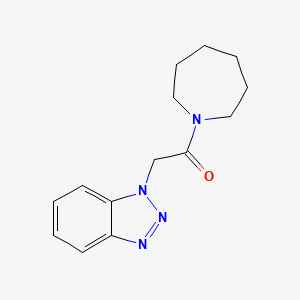
1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone, also known as ABT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that belongs to the class of benzotriazole derivatives. ABT has been studied extensively for its ability to inhibit enzymes and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone involves its ability to inhibit the activity of various enzymes. It binds to the active site of the enzyme and prevents the substrate from binding, thereby inhibiting the enzyme's activity. 1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone has been shown to be a reversible inhibitor of enzymes and has been studied for its ability to selectively inhibit specific enzymes.
Biochemical and Physiological Effects:
1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone has been shown to have various biochemical and physiological effects in different studies. It has been shown to inhibit the growth of cancer cells and has been studied for its potential use in cancer therapy. 1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone has also been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases. Additionally, 1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone has been shown to have antimicrobial activity and has been studied for its potential use in the treatment of infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone has several advantages for laboratory experiments, including its high purity, stability, and ease of synthesis. It has also been shown to be a potent inhibitor of enzymes, making it an ideal tool for studying enzyme activity. However, 1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone has some limitations, including its potential toxicity and limited solubility in some solvents.
Orientations Futures
There are several future directions for research on 1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone. One potential area of research is the development of 1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone-based drugs for the treatment of cancer, inflammation, and infectious diseases. Another potential area of research is the study of 1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone's mechanism of action and its ability to selectively inhibit specific enzymes. Additionally, further studies are needed to investigate the potential toxicity and side effects of 1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone and to develop methods for improving its solubility in different solvents.
Méthodes De Synthèse
The synthesis of 1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone involves the reaction of 1-(azepan-1-yl) ethanone with 1H-benzotriazole in the presence of a suitable catalyst. The reaction is carried out under appropriate conditions to obtain the desired product with high yield and purity.
Applications De Recherche Scientifique
1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone has been extensively studied for its applications in various fields of scientific research. It has been shown to be a potent inhibitor of various enzymes, including serine proteases, metalloproteases, and cysteine proteases. 1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone has also been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Propriétés
IUPAC Name |
1-(azepan-1-yl)-2-(benzotriazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c19-14(17-9-5-1-2-6-10-17)11-18-13-8-4-3-7-12(13)15-16-18/h3-4,7-8H,1-2,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBAFSNXXGVYIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B7474386.png)
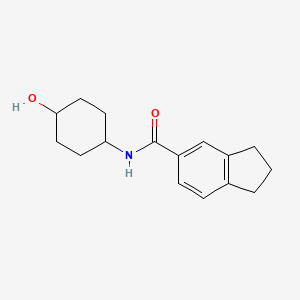
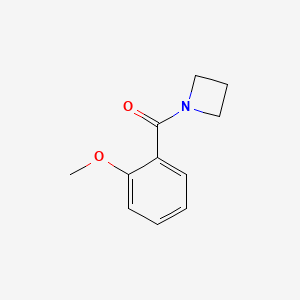
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzamide](/img/structure/B7474439.png)

![[3-(Methylsulfanylmethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7474453.png)
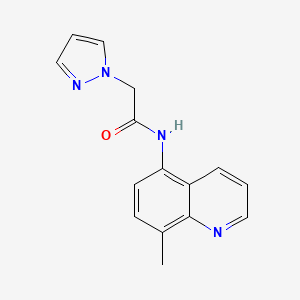
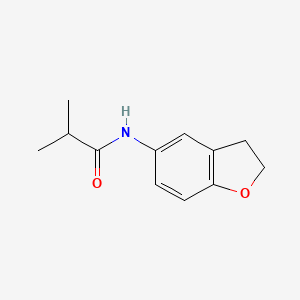
![1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7474490.png)
![Azetidin-1-yl-[3-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7474494.png)
